

# Application Notes and Protocols: Deucrictribant Extended-Release Tablet (PHVS719)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Deucrictribant

Cat. No.: B10821495

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## Introduction

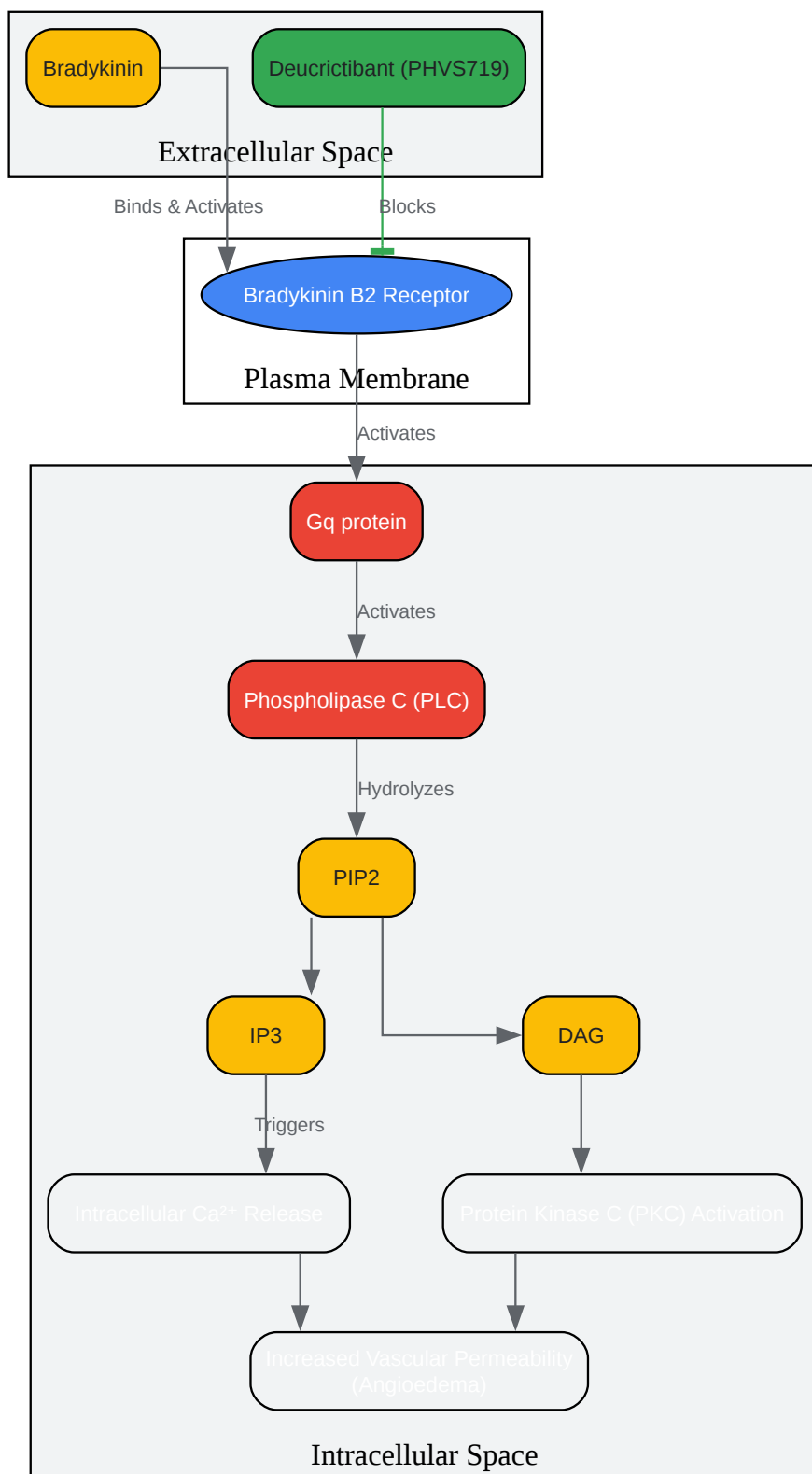
**Deucrictribant**, also known as PHVS719 in its extended-release tablet formulation, is a potent and selective, orally bioavailable small molecule antagonist of the bradykinin B2 receptor.[1][2][3] It is under development for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1][4] HAE is primarily mediated by the overproduction of bradykinin, which, upon binding to the bradykinin B2 receptor, increases vascular permeability, leading to angioedema.[3][4] By blocking this receptor, **deucrictribant** aims to prevent HAE attacks.[1] The extended-release formulation is designed for once-daily administration to maintain sustained therapeutic plasma concentrations over 24 hours.[2][5]

These application notes provide an overview of the mechanism of action, pharmacokinetic profile, and relevant experimental protocols for the characterization of the **deucrictribant** extended-release tablet (PHVS719).

## Mechanism of Action: Bradykinin B2 Receptor Antagonism

**Deucrictribant** competitively inhibits the binding of bradykinin to the B2 receptor, a G protein-coupled receptor (GPCR).[1][3][6] The activation of the B2 receptor by bradykinin initiates a

signaling cascade primarily through Gαq, leading to the activation of phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately results in increased vascular permeability and vasodilation, key events in the pathophysiology of HAE.[3][4] **Deucrictibant**, by blocking the initial step of bradykinin binding, prevents these downstream effects.[1]



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**Caption: Deucricitibant Mechanism of Action.**

## Quantitative Data Summary

**Table 1: In Vitro Potency of Deucrictibant[9]**

| Assay Type          | Receptor Source                                | Parameter    | Deucrictibant | Icatibant | Fold Higher Potency |
|---------------------|--|--------------|---------------|-----------|---------------------|
| Competition Binding | Recombinant human B2 receptor in CHO cells     | Potency (nM) | 0.15          | 3.19      | 21-fold             |
| Functional Assay    | Endogenous B2 receptor in human umbilical vein | Potency (nM) | 0.35          | 8.71      | 25-fold             |

**Table 2: Pharmacokinetic Parameters of Deucrictibant Extended-Release (XR) Tablet (PHVS719) vs. Immediate-Release (IR) Capsule in Healthy Volunteers (Single 40 mg dose)[10]**

| Parameter                                | Deucrictibant XR Tablet (40 mg) | Deucrictibant IR Capsule (2 x 20 mg) |
|--|---------------------------------|--------------------------------------|
| C <sub>max</sub> (ng/mL)                 | 55.4                            | 129                                  |
| T <sub>max</sub> (hours)                 | 5.03                            | 1.00                                 |
| AUC <sub>0-last</sub> (ngh/mL)           | 913                             | 871                                  |
| AUC <sub>0-inf</sub> (ngh/mL)            | 948                             | 903                                  |
| t <sub>1/2</sub> (hours)                 | 5.72                            | 5.10                                 |
| Mean Plasma Concentration at 24h (ng/mL) | ~55                             | Not reported                         |

C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t<sub>1/2</sub>: Half-life.

**Table 3: Clinical Efficacy of Deucricitibant in Prophylactic Treatment of HAE (CHAPTER-1 Study)[11]**

| Treatment Group                    | Mean Monthly Attack Rate Reduction  |
|------------------------------------|-------------------------------------|
| Deucricitibant 20 mg (twice daily) | Statistically significant reduction |
| Deucricitibant 40 mg (twice daily) | Statistically significant reduction |
| Placebo                            | -                                   |

Note: The CHAPTER-1 study used an immediate-release capsule formulation twice daily as a proof-of-concept for the once-daily extended-release tablet.[5]

## Experimental Protocols

The following are representative protocols for the characterization of **Deucricitibant** extended-release tablets, based on publicly available information and standard pharmaceutical development practices.

### Protocol 1: In Vitro Dissolution Testing for Deucricitibant Extended-Release Tablets

Objective: To assess the in vitro drug release profile of **Deucricitibant** from the PHVS719 extended-release tablet formulation over time, ensuring a controlled and prolonged release characteristic suitable for once-daily administration.

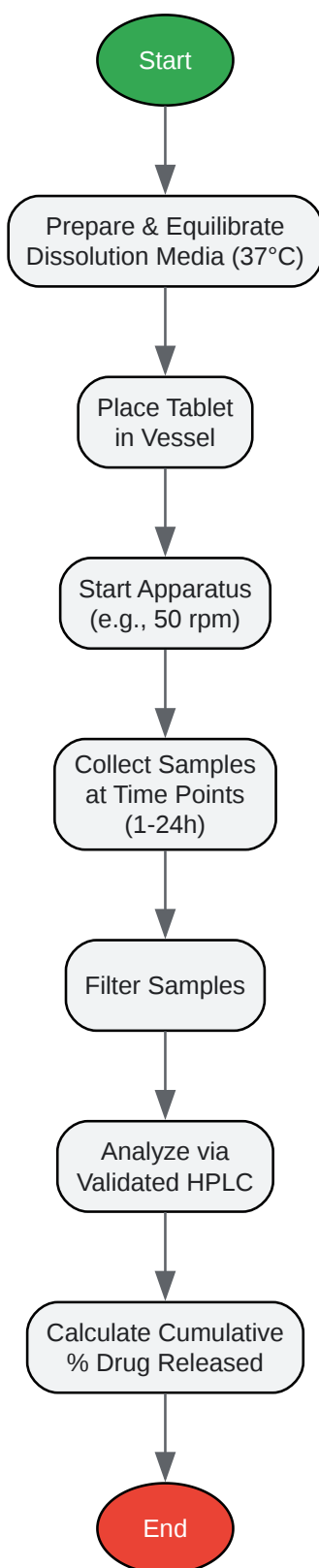
Materials and Equipment:

- USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)
- Dissolution vessels (900 mL)
- **Deucricitibant** extended-release tablets (PHVS719)
- Dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal transit)
- Water bath with temperature control ( $37 \pm 0.5$  °C)

- Automated dissolution sampling system or manual syringes with cannulas and filters
- Validated analytical method for **Deucrictibant** quantification (e.g., HPLC-UV)

Procedure:

- Prepare the dissolution media and equilibrate to  $37 \pm 0.5$  °C in the dissolution vessels.
- Place one **Deucrictibant** XR tablet in each vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle).
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples immediately.
- Analyze the concentration of **Deucrictibant** in the samples using a validated HPLC-UV method.
- Calculate the cumulative percentage of drug released at each time point.



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**Caption:** Dissolution Testing Workflow.

## Protocol 2: Pharmacokinetic Study of Deucrictibant XR in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the **Deucrictibant** extended-release tablet (PHVS719) in healthy human subjects.

### Study Design:

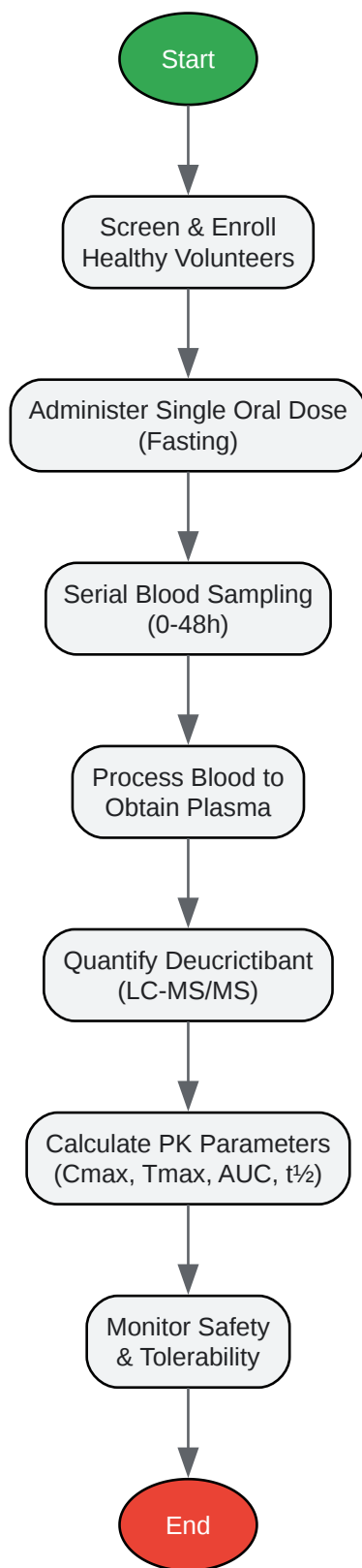
- Open-label, randomized, two-period, crossover study comparing the XR tablet to the IR capsule.[9]
- Subjects: Healthy adult volunteers.
- Treatment: Single oral dose of **Deucrictibant** XR tablet (e.g., 40 mg) under fasting conditions.

### Procedure:

- Screening and Enrollment: Screen healthy volunteers based on inclusion/exclusion criteria. Obtain informed consent.
- Dosing: Administer a single oral dose of the **Deucrictibant** XR tablet with a standardized volume of water after an overnight fast.
- Blood Sampling: Collect serial blood samples (e.g., into K2-EDTA tubes) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
- Plasma Processing: Process blood samples by centrifugation to obtain plasma. Store plasma samples at -70°C or below until analysis.
- Bioanalysis: Quantify the concentration of **Deucrictibant** in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis: Calculate PK parameters ( $C_{max}$ ,  $T_{max}$ , AUC,  $t_{1/2}$ ) using non-compartmental analysis from the plasma concentration-time data.



- Safety and Tolerability Assessment: Monitor subjects for adverse events throughout the study.



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**Caption:** Pharmacokinetic Study Workflow.

## Protocol 3: Bradykinin B2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of **Deucricitibant** for the human bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Equipment:

- Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).
- Radioligand: [3H]-Bradykinin.
- Non-labeled bradykinin (for determination of non-specific binding).
- **Deucricitibant** test compound.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 0.1% BSA).
- 96-well filter plates and vacuum manifold.
- Scintillation cocktail and microplate scintillation counter.

Procedure:

- Reagent Preparation: Prepare serial dilutions of **Deucricitibant**. Prepare solutions of [3H]-Bradykinin and non-labeled bradykinin.
- Assay Setup: In a 96-well plate, add:
  - Total Binding wells: Binding buffer.
  - Non-specific Binding wells: A saturating concentration of non-labeled bradykinin.
  - Test wells: Serial dilutions of **Deucricitibant**.

- Add a fixed concentration of [3H]-Bradykinin to all wells.
- Initiate the binding reaction by adding the cell membrane preparation to all wells.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.
- Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the IC<sub>50</sub> value (concentration of **Deucrictibant** that inhibits 50% of specific binding) and then determine the K<sub>i</sub> value using the Cheng-Prusoff equation.

## Protocol 4: Preclinical Bradykinin Challenge Model in Non-Human Primates

Objective: To evaluate the in vivo efficacy of orally administered **Deucrictibant** in antagonizing bradykinin-induced hemodynamic changes (e.g., hypotension).[\[10\]](#)

Model:

- Animal: Cynomolgus monkeys.[\[10\]](#)
- Challenge agent: Intravenous bradykinin to induce a transient reduction in blood pressure.[\[10\]](#)

Procedure:

- Baseline Measurement: Administer an intravenous bolus of bradykinin to freely moving monkeys and measure the baseline transient reduction in mean arterial blood pressure (MAP) via telemetry.[\[10\]](#)
- Drug Administration: Administer a single oral dose of **Deucrictibant**.

- Post-dose Challenge: At various time points after **Deucrictibant** administration, repeat the intravenous bradykinin challenge and measure the resulting change in MAP.[10]
- Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive effect at each time point post-**Deucrictibant** dose.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of **Deucrictibant** (from satellite animals) with the observed pharmacodynamic effect (inhibition of hypotension) to establish a PK/PD relationship and estimate effective concentrations (e.g., EC50, EC85).[10]

## Conclusion

**Deucrictibant** extended-release tablet (PHVS719) is a promising once-daily oral prophylactic therapy for hereditary angioedema. Its mechanism as a potent and selective bradykinin B2 receptor antagonist directly addresses the underlying pathophysiology of HAE. The extended-release formulation is designed to provide sustained therapeutic concentrations, which has been supported by pharmacokinetic data in healthy volunteers. The experimental protocols outlined provide a framework for the comprehensive evaluation of this novel therapeutic agent. Further clinical investigations are ongoing to fully establish its safety and efficacy profile in the target patient population.[1]

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- To cite this document: BenchChem. [Application Notes and Protocols: Deucricitibant Extended-Release Tablet (PHVS719)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821495#deucricitibant-extended-release-tablet-phvs719-formulation]

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